
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide, also known as BEME, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-bacterial activity against both Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the development of various inflammatory diseases. In addition, 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which could potentially be used as a therapeutic approach for cancer treatment. 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has also been found to have anti-bacterial activity against both Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is its high solubility in water and other polar solvents, which makes it easy to work with in lab experiments. In addition, 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been found to have a relatively low toxicity profile, which makes it a potentially safe compound to use in various applications. However, one limitation of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is its relatively low potency compared to other sulfonamide derivatives, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide. One potential area of research is the development of more potent derivatives of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide that could be used in various applications. Another area of research is the exploration of the potential applications of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide in the treatment of various inflammatory diseases such as arthritis and asthma. Finally, the development of novel drug delivery systems for 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide could potentially improve its efficacy and reduce its toxicity.
Eigenschaften
Produktname |
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H17BrN2O3S |
Molekulargewicht |
349.25 g/mol |
IUPAC-Name |
3-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(16,17)14-4-5-15-6-8-18-9-7-15/h1-3,10,14H,4-9H2 |
InChI-Schlüssel |
IBNOFYOMOCVINR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
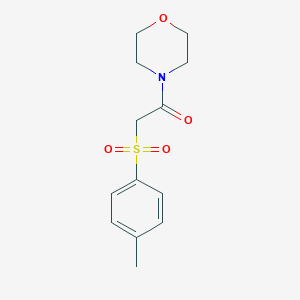
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
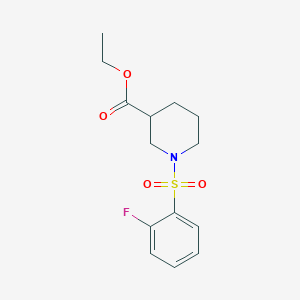
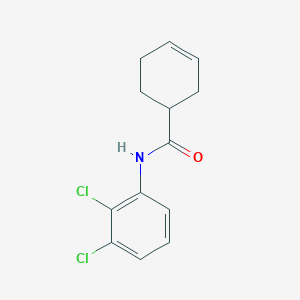
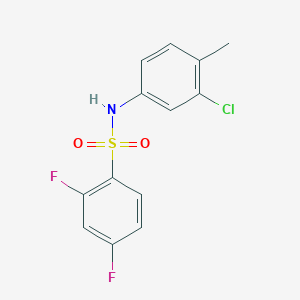
![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
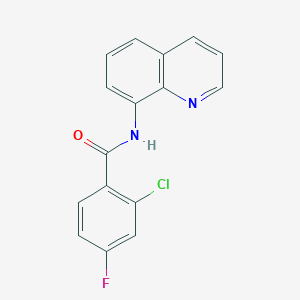
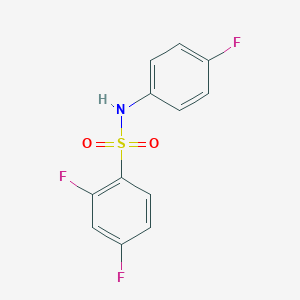
![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)